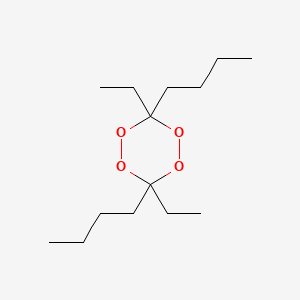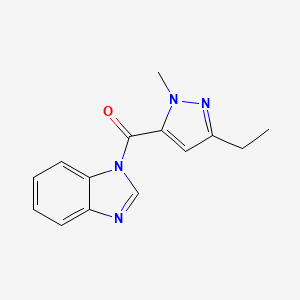![molecular formula C23H22N7OP B14191712 N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine CAS No. 926922-39-6](/img/structure/B14191712.png)
N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethylphosphinyl group and the indazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the purine core or the dimethylphosphinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In molecular biology, the compound can be used as a probe or marker due to its ability to interact with nucleic acids and proteins. It may also serve as a ligand in binding studies.
Medicine
The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Purin-6-amine, N,N-dimethyl-
- 1H-Purin-6-amine, N,N-dimethyl-
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- stands out due to the presence of the dimethylphosphinyl group and the indazole moiety. These structural features confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
926922-39-6 |
|---|---|
Formule moléculaire |
C23H22N7OP |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
N-(4-dimethylphosphorylphenyl)-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]purin-6-amine |
InChI |
InChI=1S/C23H22N7OP/c1-15-4-9-20-19(12-27-29-20)18(15)10-11-30-14-26-21-22(24-13-25-23(21)30)28-16-5-7-17(8-6-16)32(2,3)31/h4-14H,1-3H3,(H,27,29)(H,24,25,28)/b11-10+ |
Clé InChI |
UNPSONVHRMUXFE-ZHACJKMWSA-N |
SMILES isomérique |
CC1=C(C2=C(C=C1)NN=C2)/C=C/N3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C |
SMILES canonique |
CC1=C(C2=C(C=C1)NN=C2)C=CN3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)





![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)



![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)
![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)


